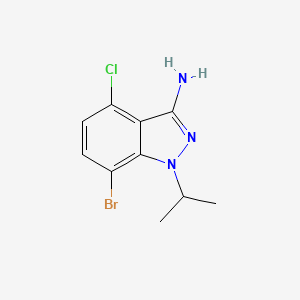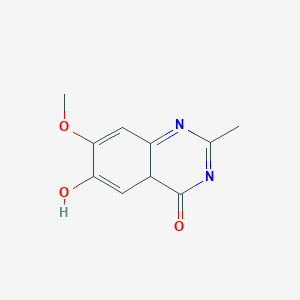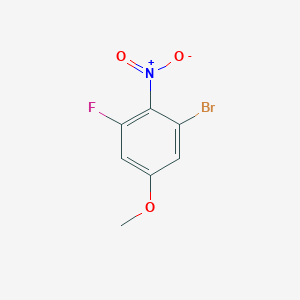
1-(2-Hydroxyethyl)-1,3-dimethylguanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Hydroxyethyl)-1,3-dimethylguanidine is an organic compound with a unique structure that includes a guanidine group substituted with a hydroxyethyl and two methyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-1,3-dimethylguanidine typically involves the reaction of 1,3-dimethylguanidine with 2-chloroethanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-chloroethanol replaces the chlorine atom, forming the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions: 1-(2-Hydroxyethyl)-1,3-dimethylguanidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-(2-oxoethyl)-1,3-dimethylguanidine.
Reduction: Formation of 1-(2-aminoethyl)-1,3-dimethylguanidine.
Substitution: Formation of various substituted guanidines depending on the reagent used.
科学研究应用
1-(2-Hydroxyethyl)-1,3-dimethylguanidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other materials.
作用机制
The mechanism of action of 1-(2-Hydroxyethyl)-1,3-dimethylguanidine involves its interaction with specific molecular targets. The hydroxyethyl group allows for hydrogen bonding with biological molecules, while the guanidine group can interact with enzymes and receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
- 1-(2-Hydroxyethyl)-3-methylguanidine
- 1,3-Bis(2-hydroxyethyl)guanidine
- 1-(2-Hydroxyethyl)-2-methylguanidine
Comparison: 1-(2-Hydroxyethyl)-1,3-dimethylguanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C5H13N3O |
|---|---|
分子量 |
131.18 g/mol |
IUPAC 名称 |
1-(2-hydroxyethyl)-1,2-dimethylguanidine |
InChI |
InChI=1S/C5H13N3O/c1-7-5(6)8(2)3-4-9/h9H,3-4H2,1-2H3,(H2,6,7) |
InChI 键 |
MPODHXRIXVYBBU-UHFFFAOYSA-N |
规范 SMILES |
CN=C(N)N(C)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(Benzoylamino)-3-[[5-[[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]methyl]-1-sulpho-2-naphthyl]azo]-4-hydroxynaphthalene-2,7-disulphonic acid](/img/structure/B12836162.png)

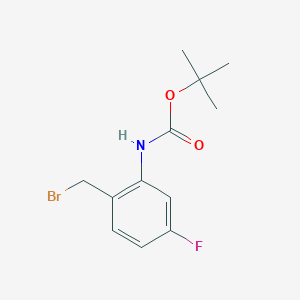
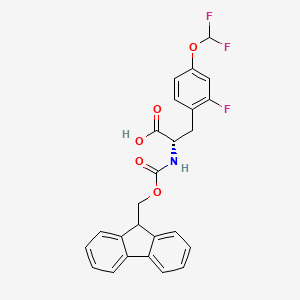
![tert-butyl N-[(2S)-1-amino-3-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]-1-oxopropan-2-yl]carbamate](/img/structure/B12836191.png)
![Methyl 4'-(benzyloxy)-3'-formyl[1,1'-biphenyl]-3-carboxylate](/img/structure/B12836198.png)
![rel-(4aS,10bS)-9-methoxy-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1,4]oxazine](/img/structure/B12836209.png)


